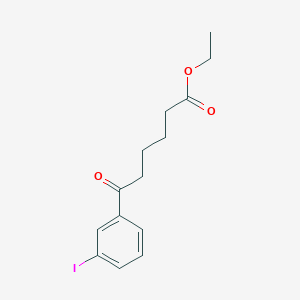

Ethyl 6-(3-iodophenyl)-6-oxohexanoate

描述

Contextualization within the Halogenated Aromatic Ketone-Ester Chemical Class

Ethyl 6-(3-iodophenyl)-6-oxohexanoate belongs to the halogenated aromatic ketone-ester class of compounds. The defining features of this class are the simultaneous presence of:

An aromatic ring (a phenyl group) that provides a rigid scaffold.

A halogen substituent on the aromatic ring (an iodine atom), which serves as a key reactive handle, particularly in metal-catalyzed cross-coupling reactions.

A ketone functional group (C=O), which links the aromatic ring to the aliphatic chain and acts as an electrophilic site or a point for enolate formation.

An ester functional group (-COOEt), which is susceptible to hydrolysis and other nucleophilic acyl substitution reactions.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its molecular structure is pre-functionalized for a variety of subsequent chemical modifications, making it an efficient starting point for multi-step syntheses.

The aryl iodide moiety is particularly valuable for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These transformations allow for the systematic modification of the phenyl ring, enabling the synthesis of a diverse library of derivatives from a single precursor. Furthermore, the aliphatic ketone-ester chain offers complementary reactivity. The ketone can be selectively reduced to a secondary alcohol, or it can be targeted by Grignard or organolithium reagents to create tertiary alcohols. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other carboxylic acid derivatives. This dual reactivity makes the compound a powerful building block for constructing complex target molecules that are often sought in medicinal chemistry and materials science. azom.com

Overview of Research Scope and Methodological Approaches for the Compound

Research involving this compound and similar compounds encompasses their synthesis, characterization, and application in synthetic schemes.

Synthesis: A plausible and common method for the synthesis of this and related aryl ketones is the Friedel-Crafts acylation . libretexts.orgorganic-chemistry.org This reaction would involve the electrophilic aromatic substitution of iodobenzene (B50100) with an appropriate acylating agent, such as ethyl adipoyl chloride (the mono-acid chloride of adipic acid), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The reaction introduces the 6-ethoxy-6-oxohexanoyl group onto the iodobenzene ring.

Characterization: The structural confirmation and purity assessment of this compound rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling patterns confirm the presence of the ethyl group, the aliphatic chain protons, and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: This technique identifies the key functional groups. Distinctive absorption bands for the ketone and ester carbonyl (C=O) groups, as well as C-O and aromatic C-H bonds, are expected.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation patterns, which can provide further structural confirmation.

The table below outlines the expected spectroscopic signatures for the compound based on its structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signature |

|---|---|

| ¹H NMR | Signals corresponding to ethyl protons (-CH₂- and -CH₃), four distinct methylene (B1212753) groups (-CH₂-) in the hexanoate (B1226103) chain, and four protons in the aromatic region with splitting patterns characteristic of 1,3-disubstitution. |

| ¹³C NMR | Resonances for the ketone and ester carbonyl carbons, aromatic carbons (including the carbon bearing the iodine), and the various aliphatic carbons of the ethyl and hexanoate moieties. |

| IR Spectroscopy | Strong absorption bands around 1730 cm⁻¹ (ester C=O stretch) and 1685 cm⁻¹ (ketone C=O stretch), along with C-O stretching and aromatic C-H stretching signals. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of C₁₄H₁₇IO₃, along with characteristic fragmentation peaks. |

By leveraging its distinct functional groups, this compound serves as a foundational component for the assembly of more elaborate chemical entities, underscoring its utility in modern synthetic organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 6-(3-iodophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWWEOONMAFMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645713 | |

| Record name | Ethyl 6-(3-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-30-5 | |

| Record name | Ethyl 6-(3-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Ethyl 6 3 Iodophenyl 6 Oxohexanoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions.

The most logical disconnection for an aryl ketone is the carbon-carbon bond between the carbonyl group and the aromatic ring. nih.govyoutube.com This approach simplifies the molecule into two key fragments, or synthons: an acyl cation and an aryl anion.

Acyl-Aryl Disconnection: Breaking the bond between the carbonyl carbon and the 3-iodophenyl ring (C(CO)-C(aryl)) is a primary strategy. researchgate.net This disconnection corresponds to the reverse of a Friedel-Crafts acylation reaction. numberanalytics.comlibretexts.orgyoutube.com

Synthon 1 (Acyl Cation): +CO(CH2)4COOEt

Synthon 2 (Aryl Anion): (m-I)C6H4-

The corresponding synthetic equivalents—the actual reagents used in the laboratory—for these synthons would be:

Reagent 1: Ethyl 6-chloro-6-oxohexanoate (or the corresponding acid anhydride).

Reagent 2: 1-iodobenzene.

This disconnection is highly effective as it leads directly to a well-established and powerful C-C bond-forming reaction. organic-chemistry.org

The ester functional group offers a straightforward disconnection point at the acyl-oxygen bond (C-O). studysmarter.co.ukslideshare.net This is the reverse of an esterification reaction.

Acyl-Oxygen Disconnection: Cleaving the bond between the carbonyl carbon of the hexanoate (B1226103) chain and the ethoxy group.

Synthon 1 (Acyl Cation): HOOC(CH2)4CO(m-I)C6H4+

Synthon 2 (Alkoxide Anion): EtO-

The real-world reagents for this disconnection are:

Reagent 1: 6-(3-iodophenyl)-6-oxohexanoic acid.

Reagent 2: Ethanol (B145695).

This strategy suggests that the final step of the synthesis could be the esterification of a carboxylic acid precursor.

The iodine atom on the phenyl ring can be incorporated in two main ways: either by starting with an already iodinated precursor or by performing an iodination reaction on a non-halogenated aromatic ring.

Starting with an Iodinated Precursor: The most direct approach is to use a commercially available iodinated benzene (B151609) derivative, such as 1-iodobenzene or 3-iodo-substituted compounds, in an acylation reaction. This avoids potential issues with regioselectivity during the iodination step.

Electrophilic Aromatic Substitution: If starting with a non-iodinated phenyl precursor, an iodination reaction would be necessary. Iodine itself is generally unreactive toward aromatic rings, so an oxidizing agent is required to generate a more powerful electrophilic iodine species (effectively I+). libretexts.org Common methods involve using molecular iodine in the presence of an oxidant like hydrogen peroxide or nitric acid. libretexts.orgmanac-inc.co.jp The timing of this step is crucial. If performed on the final molecule, the existing acyl group, being a deactivating meta-director, would direct the incoming iodine to the meta position, which aligns with the target structure. However, direct iodination of deactivated rings can be challenging.

Established Synthetic Routes for Related Oxohexanoates and Aryl Ketones

The forward synthesis relies on well-documented and robust reactions for forming esters and aryl ketones.

The formation of the ethyl ester from a carboxylic acid and ethanol is typically accomplished via Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. chemguide.co.uk The reaction is an equilibrium, and it is driven toward the product ester by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Common Conditions for Fischer Esterification

| Catalyst | Alcohol | Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | chemguide.co.uk |

| Tosic Acid (TsOH) | Ethanol | Reflux, often with Dean-Stark trap | masterorganicchemistry.com |

| Dry HCl gas | Ethanol | Room temperature to reflux | chemguide.co.uk |

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester. masterorganicchemistry.com

The formation of the aryl ketone bond is most commonly achieved through Friedel-Crafts acylation. numberanalytics.comyoutube.com This powerful method involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a stoichiometric amount of a Lewis acid catalyst. libretexts.orggoogle.com

For the synthesis of Ethyl 6-(3-iodophenyl)-6-oxohexanoate, the reaction would involve reacting 1-iodobenzene with Ethyl 6-chloro-6-oxohexanoate. The acylating agent's terminal ester group is generally compatible with the reaction conditions.

Table 2: Lewis Acid Catalysts for Friedel-Crafts Acylation

| Lewis Acid Catalyst | Typical Solvent | Characteristics | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM), Carbon Disulfide (CS₂) | Very common, highly reactive, requires stoichiometric amounts. | libretexts.org |

| Iron(III) Chloride (FeCl₃) | Nitrobenzene | Milder alternative to AlCl₃. | libretexts.org |

| Boron Trifluoride (BF₃) | - | Often used with anhydrides. | google.com |

The mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the aryl ketone. numberanalytics.com

Strategies for Introducing Aryl Iodide Functionality

The incorporation of an iodine atom onto an aromatic ring is a critical step in the synthesis of the target molecule. Aryl iodides are valuable intermediates in organic synthesis, particularly for their role in transition-metal-catalyzed cross-coupling reactions. nih.gov A variety of methods exist for their preparation, ranging from classical electrophilic aromatic substitution to modern catalytic approaches.

Direct iodination of arenes can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent. For deactivated arenes, more potent electrophilic iodine reagents, prepared from sodium periodate (B1199274) (NaIO₄) and I₂ or potassium iodide (KI) in concentrated sulfuric acid, can be employed to introduce one or more iodine atoms. organic-chemistry.org Another common strategy involves the substitution of other functional groups. For instance, arylamines can be converted to aryl diazonium salts, which then react with alkali metal iodides to yield the corresponding aryl iodides. acs.org

Modern methods offer milder conditions and greater functional group tolerance. Arylboronic acids can be converted to aryl iodides through metal-free iodination using molecular iodine and a base, or through copper-catalyzed halodeboronation. organic-chemistry.org Additionally, visible-light-induced decarboxylative iodination of aromatic carboxylic acids provides an efficient route to aryl iodides under mild conditions. organic-chemistry.org Photo-induced halogen exchange in aryl halides also allows for the synthesis of aryl iodides at room temperature without the need for metal or photo-redox catalysts. organic-chemistry.org More recently, palladium-catalyzed C-H iodination of arenes using 2-nitrophenyl iodides as mild iodinating reagents has been developed as a formal metathesis reaction. chinesechemsoc.org

| Method | Reagents/Conditions | Substrate Precursor | Key Advantages | Reference |

|---|---|---|---|---|

| Electrophilic Iodination | I₂ with an oxidizing agent; NaIO₄/I₂ in H₂SO₄ | Arene | Direct C-H functionalization | organic-chemistry.org |

| Sandmeyer-type Reaction | 1. NaNO₂, H⁺; 2. KI | Arylamine | Well-established, reliable | acs.org |

| Halodeboronation | I₂ with K₂CO₃; or Cu catalyst | Arylboronic Acid | Mild conditions, good functional group tolerance | organic-chemistry.org |

| Decarboxylative Iodination | Visible light | Aromatic Carboxylic Acid | Mild, high efficiency | organic-chemistry.org |

| Photo-induced Halogen Exchange | Elemental iodine (catalytic), light | Aryl Halide (e.g., Bromide) | Metal-free, room temperature | organic-chemistry.org |

| C-H Iodination via Metathesis | Pd(II) catalyst, 2-nitrophenyl iodide | Arene with directing group | High regioselectivity, novel strategy | chinesechemsoc.org |

Synthetic Precursors and Analogues (e.g., Oxo-acids, Halogenated Oxohexanoates)

The most direct precursor to this compound is its corresponding carboxylic acid, 6-(3-iodophenyl)-6-oxohexanoic acid. This oxo-acid can be esterified using ethanol under acidic catalysis to yield the final product. The synthesis of the oxo-acid itself is typically achieved via a Friedel-Crafts acylation reaction. This would involve reacting iodobenzene (B50100) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Analogues of the target compound provide insight into synthetic challenges and potential alternative routes. For instance, the synthesis of the isomeric Ethyl 6-(2-iodophenyl)-6-oxohexanoate also utilizes a Friedel-Crafts acylation approach. Other relevant analogues include various halogenated oxohexanoates, such as (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, which is synthesized via a Blaise condensation. google.com The synthesis of a series of 6-aryl-4-oxohexanoic acids has been described through the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.net These examples highlight the modularity of synthetic approaches to this class of compounds.

| Compound Name | Role | Potential Synthetic Route | Reference |

|---|---|---|---|

| 6-(3-iodophenyl)-6-oxohexanoic acid | Direct Precursor | Friedel-Crafts acylation of iodobenzene with adipic anhydride/chloride | |

| Iodobenzene | Starting Material | Used in Friedel-Crafts acylation | |

| Adipoyl chloride | Starting Material | Acylating agent in Friedel-Crafts reaction | - |

| Ethyl 6-(2-iodophenyl)-6-oxohexanoate | Analogue (Isomer) | Friedel-Crafts acylation and esterification | |

| (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | Analogue (Halogenated) | Blaise condensation | google.com |

| 6-Aryl-4-oxohexanoic acids | Analogue (Oxo-acid) | Condensation of levulinic acid with aldehydes | researchgate.net |

Organometallic Chemistry Approaches in Related Syntheses

While Friedel-Crafts acylation is a classic method for forming aryl ketones, it often requires stoichiometric amounts of Lewis acids and can lack functional group compatibility. researchgate.net Modern organometallic chemistry offers powerful and versatile alternatives. Transition-metal-catalyzed cross-coupling reactions are particularly effective for constructing the C(sp²)-C(acyl) bond found in aryl ketones. researchgate.net

Palladium-catalyzed reactions are widely used. For example, the coupling of acyl chlorides with organostannanes (Stille coupling) or aryl boronic acids (Suzuki-Miyaura coupling) can produce aryl ketones. organic-chemistry.org The Suzuki-Miyaura reaction, in particular, is known for its mild conditions and tolerance of a broad range of functional groups. organic-chemistry.org A carbonylative cross-coupling of aryl iodides with unactivated alkyl bromides, using carbon monoxide as the carbonyl source, provides an efficient route to alkyl aryl ketones. chemistryviews.org This reaction is catalyzed by a palladium complex and involves the in situ formation of an organozinc intermediate. chemistryviews.org

Nickel catalysts also enable the synthesis of aryl ketones. The nickel-catalyzed addition of arylboronic acids to alkyl nitriles is one such method. organic-chemistry.org Furthermore, iron(II) chloride can catalyze the acylation of functionalized arylzinc halides with acid chlorides, yielding polyfunctionalized diaryl ketones. organic-chemistry.org These organometallic approaches often provide higher yields and greater chemoselectivity compared to traditional methods. organic-chemistry.orgorganic-chemistry.org

Novel Synthetic Pathway Exploration and Optimization

The development of new synthetic routes focuses on improving efficiency, selectivity, and sustainability. For a molecule like this compound, this involves exploring pathways that offer precise control over the molecular architecture and minimize waste.

Development of Chemo-, Regio-, and Stereoselective Syntheses

Selectivity is a cornerstone of modern organic synthesis, ensuring that reactions proceed with a high degree of precision to yield the desired product. mdpi.comnih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.com In the synthesis of the target compound, a chemoselective method would be crucial if, for example, a precursor contained other reactive sites. The reduction of a ketone in the presence of an ester using sodium borohydride (B1222165) is a classic example of a chemoselective transformation. youtube.com

Regioselectivity is the preference for bond formation at one position over another. youtube.com In the context of a Friedel-Crafts acylation to synthesize the precursor 6-(3-iodophenyl)-6-oxohexanoic acid, the iodine substituent on the benzene ring acts as an ortho-, para-director. Therefore, achieving the desired meta-substitution would be challenging via this direct route, suggesting that an alternative strategy, such as starting with 3-aminoacetophenone or another meta-substituted precursor followed by conversion to the iodide, might be necessary to ensure correct regiochemistry.

Stereoselectivity involves the preferential formation of one stereoisomer over another. youtube.com While the target compound is achiral, the development of stereoselective methods would be paramount for synthesizing chiral analogues, for instance, by asymmetric hydrogenation of the keto group.

Catalyst-controlled reactions are a powerful tool for achieving high selectivity. For instance, rhodium(III) and copper(I) catalysts can direct the intramolecular carbocyclization of 2-alkynyl aryl ketones to form different products (1-indanones vs. 1-naphthols) with exclusive chemo- and regioselectivity. nih.gov

Investigation of Catalytic Approaches in Compound Formation

Catalysis is key to developing efficient and environmentally benign synthetic processes. As alternatives to stoichiometric Friedel-Crafts reactions, various catalytic systems can be employed to form the aryl ketone moiety.

Transition-metal catalysis, particularly with palladium, is highly effective. Palladium-catalyzed carbonylative coupling reactions can assemble aryl ketones from aryl halides, a carbon monoxide source, and a suitable coupling partner. chemistryviews.org For instance, the coupling of aryl iodides and alkyl bromides proceeds via oxidative addition of the aryl iodide to a Pd(0) center, followed by CO insertion and reaction with an organometallic species. chemistryviews.org Phosphine-free palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature also affords aryl ketones in excellent yields. organic-chemistry.org

Nickel catalysis offers a cost-effective alternative for similar transformations. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is an active area of research for the synthesis of aryl ketones via reactions like the carbonyl-Heck cross-coupling of aryl halides and aldehydes. researchgate.net These catalytic approaches often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance. researchgate.net

Exploration of Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netrsc.org MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them a key tool in sustainable chemistry. researchgate.netrsc.org

While a specific MCR for this compound may not be documented, the 1,6-dicarbonyl scaffold is a target for such strategies. Unsymmetrical 1,6-dicarbonyl compounds can be synthesized through photocatalytic one-pot tandem three-component reactions. nih.gov The synthesis of various polyfunctionalized heterocyclic compounds often relies on MCRs involving 1,3-dicarbonyl derivatives as key building blocks. researchgate.net The exploration of novel MCRs could potentially lead to the assembly of the keto-ester backbone of the target molecule from simpler, readily available precursors in a single, efficient step, bypassing the multi-step sequences common in traditional linear syntheses.

Reaction Mechanisms and Reactivity Studies of Ethyl 6 3 Iodophenyl 6 Oxohexanoate

Reactivity of the Ester Functional Group

The ester group in Ethyl 6-(3-iodophenyl)-6-oxohexanoate is susceptible to nucleophilic acyl substitution, a class of reactions wherein the ethoxy group (-OCH2CH3) is replaced by a different nucleophile. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to the transformation of esters into other carboxylic acid derivatives.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. nih.gov For this compound, this process allows for the conversion of the ethyl ester into other alkyl esters by heating it in the presence of a different alcohol (e.g., methanol (B129727) or propanol) and a catalyst. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (acid) | Mthis compound |

| Propanol (CH₃CH₂CH₂OH) | NaOCH₃ (base) | Propyl 6-(3-iodophenyl)-6-oxohexanoate |

Various catalysts have been developed to facilitate transesterification under mild conditions, including Lewis acids, enzymes, and heterogeneous catalysts like silica-supported boric acid. nih.govresearchgate.net

Hydrolysis Pathways

Hydrolysis is a reaction in which water acts as a nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : When heated with water in the presence of a strong acid catalyst (like H₂SO₄ or HCl), the ester undergoes hydrolysis to form 6-(3-iodophenyl)-6-oxohexanoic acid and ethanol (B145695). This reaction is reversible and is the reverse of Fischer esterification. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is irreversible and produces the corresponding carboxylate salt (e.g., sodium 6-(3-iodophenyl)-6-oxohexanoate) and ethanol. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. masterorganicchemistry.com

Table 2: Hydrolysis Products of this compound

| Condition | Products |

|---|---|

| Acidic (H₃O⁺, heat) | 6-(3-iodophenyl)-6-oxohexanoic acid + Ethanol |

Base-promoted hydrolysis is often preferred for its irreversibility and cleaner reaction profile. chemguide.co.uk

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. libretexts.orgyoutube.com The reaction proceeds through a two-step mechanism involving a tetrahedral intermediate. libretexts.orgyoutube.com A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. Subsequently, the leaving group (the ethoxy group in this case) is eliminated, and the carbonyl π bond is reformed. youtube.comlibretexts.org

Besides hydrolysis and transesterification, other nucleophiles can react with the ester group. For example, reaction with ammonia or amines (aminolysis) will yield the corresponding amide, 6-(3-iodophenyl)-6-oxohexanamide. The general reactivity order for carboxylic acid derivatives is acid chlorides > anhydrides > esters > amides, meaning esters can be readily converted to less reactive derivatives like amides. youtube.com

Table 3: Nucleophilic Acyl Substitution with Various Nucleophiles

| Nucleophile | Product Class | Specific Product Example |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | 6-(3-iodophenyl)-6-oxohexanoic acid |

| Alcohol (R'OH) | Ester | Mthis compound |

Reactivity of the Ketone Functional Group

The ketone functional group in this compound consists of a carbonyl group bonded to the 3-iodophenyl ring and the alkyl chain of the hexanoate (B1226103) moiety. Its reactivity is dominated by nucleophilic addition to the electrophilic carbonyl carbon and reactions involving the adjacent α-hydrogens. ksu.edu.sa

Nucleophilic Addition Reactions

The primary reaction of ketones is nucleophilic addition, where a nucleophile attacks the carbonyl carbon. masterorganicchemistry.com This attack breaks the C=O π bond and forms a tetrahedral intermediate, which is then typically protonated to yield an alcohol. vanderbilt.edu

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group to a hydroxyl group, yielding Ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate.

Grignard and Organolithium Reagents : Carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), add to the ketone to form tertiary alcohols after an acidic workup. chemistrysteps.com For example, reacting this compound with methylmagnesium bromide would yield Ethyl 6-hydroxy-6-(3-iodophenyl)-6-methylhexanoate. It is important to note that these strong nucleophiles can also react with the ester group, potentially leading to a mixture of products or double addition if not controlled. chemistrysteps.com

Table 4: Nucleophilic Addition Products at the Ketone Carbonyl

| Reagent | Product Class | Specific Product Example |

|---|---|---|

| Sodium borohydride (NaBH₄) | Secondary Alcohol | Ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate |

| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Ethyl 6-hydroxy-6-(3-iodophenyl)-6-methylhexanoate |

Enolization and Enolate Chemistry

The ketone possesses α-hydrogens (on the carbon adjacent to the carbonyl group) which are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com The enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

In this compound, the α-hydrogens are located on the C5 position of the hexanoate chain. Treatment with a base like sodium ethoxide or the stronger, sterically hindered base lithium diisopropylamide (LDA) will generate the corresponding enolate. masterorganicchemistry.commnstate.edu

This enolate can then react with various electrophiles. A key reaction is alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org For instance, after forming the enolate, adding iodomethane would result in the formation of Ethyl 5-methyl-6-(3-iodophenyl)-6-oxohexanoate.

Table 5: Enolate Formation and Subsequent Reaction

| Step 1: Base | Step 2: Electrophile | Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Iodomethane (CH₃I) | Ethyl 5-methyl-6-(3-iodophenyl)-6-oxohexanoate |

The formation and reaction of enolates are fundamental in organic synthesis for building more complex molecular architectures from simpler carbonyl compounds. libretexts.org

Condensation Reactions Involving the Ketone

The ketone functional group in this compound is a primary site for nucleophilic attack and condensation reactions. These reactions are fundamental in carbon-carbon bond formation and allow for the elaboration of the aliphatic chain. Common condensation reactions applicable to this ketone include the Knoevenagel and Wittig reactions.

The Knoevenagel condensation typically involves the reaction of a ketone with an active methylene (B1212753) compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base. The reaction proceeds through a carbanionic intermediate generated from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. For this compound, this reaction offers a pathway to introduce further functionalization at the carbon adjacent to the phenyl ring.

| Reactant | Active Methylene Compound | Catalyst | Product |

| This compound | Malononitrile | Piperidine | Ethyl 6-(3-iodophenyl)-6-(dicyanomethylene)hexanoate |

| This compound | Ethyl cyanoacetate | Ammonium acetate | Ethyl 6-(cyano(ethoxycarbonyl)methylene)-6-(3-iodophenyl)hexanoate |

The Wittig reaction provides a highly efficient method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

| Reactant | Wittig Reagent | Solvent | Product |

| This compound | Methyltriphenylphosphonium bromide | THF | Ethyl 6-(3-iodophenyl)hept-6-enoate |

| This compound | Ethyl (triphenylphosphoranylidene)acetate | Toluene | Ethyl 6-(3-iodophenyl)-7-ethoxycarbonylhept-6-enoate |

Reactivity of the Aryl Iodide Moiety

The aryl iodide group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations.

The Suzuki reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl structures.

| Reactant | Boronic Acid/Ester | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 6-oxo-6-([1,1'-biphenyl]-3-yl)hexanoate |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Ethyl 6-(4'-methoxy-[1,1'-biphenyl]-3-yl)-6-oxohexanoate |

The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, leading to substituted alkenes. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.

| Reactant | Alkene | Catalyst | Base | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | Ethyl 6-oxo-6-(3-styrylphenyl)hexanoate |

| This compound | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 6-(3-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)-6-oxohexanoate |

The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of aryl alkynes.

| Reactant | Alkyne | Catalyst | Co-catalyst | Base | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Ethyl 6-oxo-6-(3-(phenylethynyl)phenyl)hexanoate |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Ethyl 6-oxo-6-(3-((trimethylsilyl)ethynyl)phenyl)hexanoate |

Nucleophilic aromatic substitution (SNAr) is generally challenging on simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the keto-ester side chain is not a sufficiently strong electron-withdrawing group to facilitate a classical SNAr reaction under standard conditions. The reaction would require harsh conditions or the use of a catalyst to proceed, and would likely be outcompeted by other reaction pathways. Theoretical investigations could explore the energy barriers for the addition of various nucleophiles to the aromatic ring.

The aryl iodide can be converted into more reactive organometallic species, such as organozinc and Grignard reagents. These reagents can then participate in a variety of subsequent reactions.

Organozinc reagents can be prepared by the direct insertion of activated zinc into the carbon-iodine bond. The presence of the ester and ketone functionalities is generally well-tolerated in the formation of organozinc reagents, highlighting the chemoselectivity of this method. These reagents are useful in Negishi cross-coupling reactions.

Grignard reagents are typically formed by the reaction of an aryl halide with magnesium metal. However, the presence of the ester and ketone carbonyl groups in this compound would be incompatible with the highly nucleophilic and basic nature of a Grignard reagent formed in the same molecule. The Grignard reagent, once formed, would likely react intramolecularly or with another molecule of the starting material. To circumvent this, low-temperature iodine-magnesium exchange reactions using reagents like isopropylmagnesium chloride can be employed to generate the Grignard reagent at a temperature where it is stable enough to react with an external electrophile before reacting with the internal functional groups.

Interplay and Chemoselectivity of Functional Groups

The presence of both a ketone and an aryl iodide in this compound necessitates careful consideration of chemoselectivity in synthetic design. The choice of reagents and reaction conditions determines which functional group will react preferentially.

Several competitive reaction pathways can be envisioned. For instance, when using a reagent that is both a strong nucleophile and a base, such as a Grignard reagent, reaction at both the ketone carbonyl and the aryl iodide (via metal-halogen exchange) could occur. Similarly, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can influence the reactivity and selectivity. For example, certain ligands might favor oxidative addition at the C-I bond while others might coordinate to the ketone, potentially influencing its reactivity.

A key aspect of chemoselectivity would be in reactions involving organometallic reagents. If a Grignard reagent were to be formed from the aryl iodide, it would be highly reactive towards the ketone. Therefore, protecting the ketone group, for example as a ketal, would be a necessary strategy before attempting to form the Grignard reagent. Conversely, the ketone can be transformed first, for instance, via a Wittig reaction, and the resulting product can then undergo a subsequent cross-coupling reaction at the aryl iodide position. The order of these reactions is a critical consideration in any synthetic sequence involving this bifunctional molecule.

Selective Functional Group Transformations

The chemical structure of this compound incorporates three principal functional groups: an ethyl ester, an aromatic ketone, and an aryl iodide. This trifunctional nature allows for a range of selective transformations, where one functional group can be modified while the others remain intact under carefully controlled reaction conditions. The distinct reactivity of each group enables a modular approach to the synthesis of complex derivatives.

Selective Reduction of the Ketone Carbonyl Group

The ketone functionality in this compound can be selectively reduced to a secondary alcohol without affecting the ethyl ester or the aryl iodide. This chemoselectivity is typically achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, as it is generally not reactive towards esters under standard conditions. acs.org The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.

Another effective reagent for the selective reduction of ketones in the presence of esters is ammonia borane (AB). This reagent has been shown to chemoselectively reduce various carbonyl compounds to alcohols in neat water, offering an environmentally benign alternative. beilstein-journals.org The use of such selective reducing agents ensures that the ester group remains available for subsequent transformations.

Interactive Data Table: Selective Ketone Reduction

| Reagent | Solvent(s) | Temperature (°C) | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate | Standard, mild conditions. Low reactivity towards the ester and aryl iodide. |

| Ammonia Borane (AB) | Water | Room Temp. | Ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate | A green and chemoselective option for ketone reduction. beilstein-journals.org |

| L-Selectride® | THF | -78 | Ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate | A bulkier, more stereoselective reducing agent that can offer high diastereoselectivity in certain substrates, while remaining unreactive towards the ester. |

Transformations at the Aryl Iodide Moiety

The carbon-iodine bond in the 3-iodophenyl group is a prime site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in such reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that typically leave the ketone and ester functionalities untouched. nobelprize.org

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org This reaction is highly versatile and tolerates a wide range of functional groups. Similarly, carbonylative Suzuki-Miyaura coupling can be employed to introduce a new ketone functionality, forming a diaryl ketone. nih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃, Cs₂CO₃ | Ethyl 6-oxo-6-(3'-substituted-biphenyl-3-yl)hexanoate |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Ethyl 6-oxo-6-(3-(alkenyl)phenyl)hexanoate |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | Ethyl 6-oxo-6-(3-(alkynyl)phenyl)hexanoate |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Ethyl 6-oxo-6-(3-(amino)phenyl)hexanoate |

Selective Reactions of the Ethyl Ester Group

The ethyl ester group in this compound can be selectively hydrolyzed to the corresponding carboxylic acid through a process known as saponification. This reaction is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The resulting carboxylate salt can then be protonated with a strong acid to yield the free carboxylic acid. The conditions for saponification are generally harsh enough that they may also promote side reactions if not carefully controlled, but the ketone and aryl iodide are typically stable under these basic conditions.

Interactive Data Table: Selective Ester Hydrolysis

| Reagent(s) | Solvent(s) | Conditions | Product |

| 1. NaOH or KOH (aq) 2. HCl (aq) | Water, Ethanol | Reflux | 6-(3-Iodophenyl)-6-oxohexanoic acid |

| 1. LiOH 2. H₃O⁺ | THF/Water | Room Temp. | 6-(3-Iodophenyl)-6-oxohexanoic acid |

Reactions at the α-Position of the Ketone

The presence of α-hydrogens adjacent to the ketone carbonyl group allows for enolate formation and subsequent functionalization at this position. For instance, α-halogenation can be achieved under either acidic or basic conditions. More advanced methods for α-functionalization include oxidative couplings in the presence of a palladium catalyst to introduce aryl groups at the α-position. These reactions provide a pathway to more complex molecular architectures.

Interactive Data Table: α-Functionalization of the Ketone

| Reaction Type | Reagent(s) | Conditions | Product |

| α-Bromination | Br₂ | Acetic Acid | Ethyl 5-bromo-6-(3-iodophenyl)-6-oxohexanoate |

| α-Hydroxylation | MoOPH | THF, -78 °C | Ethyl 5-hydroxy-6-(3-iodophenyl)-6-oxohexanoate |

| α-Amination | Diethyl azodicarboxylate | PPh₃ | Ethyl 5-amino-6-(3-iodophenyl)-6-oxohexanoate derivative |

Derivatization and Structural Modification Strategies of Ethyl 6 3 Iodophenyl 6 Oxohexanoate

Transformations at the Ester Moiety

The ethyl ester group in Ethyl 6-(3-iodophenyl)-6-oxohexanoate is a key functional handle that can be readily converted into other important functional groups, thereby expanding the synthetic utility of the parent molecule.

Conversion to Carboxylic Acids or Amides

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 6-(3-iodophenyl)-6-oxohexanoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and heat will facilitate the cleavage of the ester bond to yield the carboxylic acid and ethanol (B145695).

Base-Mediated Hydrolysis (Saponification): A more common method involves saponification using an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This reaction is typically carried out at elevated temperatures and is essentially irreversible, leading to the formation of the carboxylate salt. Subsequent acidification then yields the desired carboxylic acid.

Once the carboxylic acid is obtained, it can serve as a precursor for the synthesis of a wide array of amides. The carboxylic acid can be activated, for instance, by conversion to its acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding N-substituted amides. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling agent (e.g., DCC, EDC) provides a milder route to the amide.

| Transformation | Reagents and Conditions | Product |

| Ester to Carboxylic Acid | 1. NaOH (aq), Heat 2. H3O+ | 6-(3-iodophenyl)-6-oxohexanoic acid |

| Carboxylic Acid to Amide | 1. SOCl2 or (COCl)2 2. R1R2NH | N,N-disubstituted-6-(3-iodophenyl)-6-oxohexanamide |

Reduction to Corresponding Alcohols

The ester functional group can be reduced to a primary alcohol, yielding 6-(3-iodophenyl)hexane-1,6-diol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters under standard conditions. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. Careful workup with water and/or aqueous acid is necessary to quench the reaction and protonate the resulting alkoxide.

Transformations at the Ketone Moiety

The ketone carbonyl group is another site of rich reactivity in this compound, allowing for a variety of modifications that can significantly alter the molecule's structure and properties.

Reduction to Alcohols (Secondary)

The ketone can be selectively reduced to a secondary alcohol, affording ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH4). The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol at room temperature. The chemoselectivity of sodium borohydride is a key advantage, as it will readily reduce the ketone without affecting the less reactive ester group. This selective reduction allows for the introduction of a new stereocenter into the molecule, which could be exploited for the synthesis of chiral compounds.

| Transformation | Reagent | Solvent | Product |

| Ketone to Secondary Alcohol | Sodium Borohydride (NaBH4) | Methanol or Ethanol | Ethyl 6-hydroxy-6-(3-iodophenyl)hexanoate |

Imine or Oxime Formation

The ketone carbonyl can undergo condensation reactions with primary amines or hydroxylamine (B1172632) to form imines (Schiff bases) or oximes, respectively.

Imine Formation: The reaction with a primary amine (R-NH2) is typically carried out under acidic catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. This reaction is generally reversible and may require the removal of water to drive the equilibrium towards the product.

Oxime Formation: Similarly, the reaction with hydroxylamine (NH2OH) leads to the formation of an oxime. This reaction is also typically acid-catalyzed and proceeds through a similar mechanism to imine formation. Oximes are often stable, crystalline solids and can be useful synthetic intermediates.

Carbonyl Group Manipulation for Ring Formation

The presence of both a ketone and a long alkyl chain terminating in an ester group opens up possibilities for intramolecular cyclization reactions to form new ring structures. While specific examples for this compound are not prevalent in the literature, analogous structures such as 6-aryl-4-oxohexanoic acids have been shown to undergo intramolecular cyclization. For the title compound, after hydrolysis of the ester to the carboxylic acid, intramolecular Friedel-Crafts acylation could potentially be induced under strong acid conditions, leading to the formation of a six-membered ring fused to the aromatic core. The success of such a reaction would depend on the activation of the aromatic ring and the steric and electronic effects of the iodo substituent.

Transformations at the Aryl Iodide Position

The aryl iodide moiety of this compound is a highly versatile functional group, serving as a key reaction site for numerous transformations. The high reactivity of the carbon-iodine bond, particularly in comparison to other aryl halides, makes it an excellent substrate for transition metal-catalyzed reactions. This section explores strategies to modify this position, including the formation of new carbon-carbon bonds, the introduction of heteroatoms, and the removal of the iodine atom.

Introduction of Carbon-Carbon Bonds via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl iodide of this compound is an ideal electrophilic partner for these transformations. wikipedia.orgorganic-chemistry.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of carbon-based substituents at the 3-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govfrontiersin.org It is one of the most widely used methods for generating biaryl structures. The reaction is tolerant of numerous functional groups, making it suitable for a molecule like this compound which contains a ketone and an ester. The reactivity order for halides in Suzuki coupling is I > Br > Cl > F, highlighting the suitability of the iodo-substrate. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgyoutube.comnih.gov The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org This method allows for the introduction of vinyl groups, which can serve as handles for further synthetic transformations. The reaction generally proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The process is co-catalyzed by palladium and copper complexes and requires a base. wikipedia.org The resulting aryl alkynes are valuable intermediates in the synthesis of more complex molecules and materials. wikipedia.orgnih.gov

The table below summarizes representative examples of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 6-oxo-6-([1,1'-biphenyl]-3-yl)hexanoate |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Ethyl 6-(3-((E)-2-phenylvinyl)phenyl)-6-oxohexanoate |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 6-oxo-6-(3-(phenylethynyl)phenyl)hexanoate |

Heteroatom Introduction (e.g., Amination, Etherification)

Beyond C-C bond formation, the aryl iodide position is amenable to the introduction of heteroatoms such as nitrogen and oxygen, leading to the formation of valuable aryl amines and aryl ethers.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.orgrug.nl The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Its development has largely replaced harsher classical methods, offering a broad substrate scope and high functional group tolerance. wikipedia.org Applying this reaction to this compound allows for the synthesis of a variety of secondary and tertiary aniline (B41778) derivatives.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols with specialized ligands have enabled these couplings to proceed under milder temperatures. wikipedia.orgmdpi.com This method can be used to synthesize diaryl ethers from this compound.

The following table illustrates the introduction of heteroatoms at the aryl iodide position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-amine derivative |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Diaryl-amine derivative |

| Ullmann Ether Synthesis | Phenol | CuI, Phenanthroline, K₂CO₃ | Diaryl-ether derivative |

Dehalogenation Studies

Dehalogenation, or more specifically deiodination, is the process of removing the iodine atom and replacing it with a hydrogen atom. This reductive transformation is important for removing the halide directing group after it has served its synthetic purpose or for synthesizing the corresponding de-iodinated phenyl derivative. Catalytic hydrodehalogenation is a common method, often employing a palladium catalyst with a hydrogen source. nih.govthieme-connect.de Various hydrogen donors can be used, including hydrogen gas (H₂), formates (like potassium formate), or silanes. nih.govthieme-connect.de The general reactivity trend for catalytic dehalogenation is I > Br > Cl, making aryl iodides highly susceptible to this reduction. nih.gov The product of this reaction is Ethyl 6-oxo-6-phenylhexanoate.

Synthesis of Complex Molecular Architectures and Scaffolds

The dual functionality of this compound—a reactive aryl iodide site and a flexible keto-ester chain—makes it a valuable precursor for constructing more complex molecular frameworks.

Building Blocks for Cyclic and Polycyclic Systems

The structure of this compound is well-suited for intramolecular cyclization strategies to form new ring systems. An intramolecular Heck reaction, for instance, could be envisioned if the terminal end of the hexanoate (B1226103) chain were modified to include an alkene. More commonly, the aryl iodide can first be functionalized via one of the cross-coupling reactions described in section 4.3.1, introducing a group that can subsequently react with the keto-ester side chain. For example, the introduction of a group containing a nucleophile could lead to an intramolecular condensation or addition reaction, forming a new carbocyclic or polycyclic system. The keto and ester functionalities on the side chain provide multiple reactive sites for designing such cyclization pathways.

Precursors for Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov this compound can serve as a versatile starting material for the synthesis of various heterocyclic scaffolds. nih.gov

The strategy typically involves first using the aryl iodide as a handle to introduce a key heteroatom or a functional group containing a heteroatom, as detailed in section 4.3.2. The resulting intermediate can then undergo a subsequent cyclization reaction.

Nitrogen Heterocycles: By performing a Buchwald-Hartwig amination to introduce an amino group (-NHR), the resulting product becomes a precursor for nitrogen-containing heterocycles. eurjchem.comresearchgate.net For example, reaction with a primary amine (R-NH₂) would yield Ethyl 6-(3-(alkylamino)phenyl)-6-oxohexanoate. This intermediate could then undergo an intramolecular condensation (e.g., a Friedländer annulation if the conditions are suitable or a Pictet-Spengler type reaction after further modification) to form fused nitrogen-containing ring systems like quinolines or benzodiazepines.

Oxygen and Sulfur Heterocycles: Similarly, an Ullmann condensation with a suitable phenol could introduce a hydroxyl group, paving the way for the synthesis of oxygen-containing heterocycles like benzofurans or chromenones through intramolecular cyclization. organic-chemistry.orgresearchgate.net Analogous C-S coupling reactions could lead to sulfur-containing heterocycles. mdpi.comresearchgate.net

The table below outlines potential heterocyclic systems that could be derived from functionalized intermediates of this compound.

| Initial Transformation | Functionalized Intermediate | Potential Subsequent Reaction | Target Heterocyclic Scaffold |

|---|---|---|---|

| Buchwald-Hartwig Amination (with R-NH₂) | Aryl-amine derivative | Intramolecular cyclization/condensation | Quinoline, Benzodiazepine |

| Ullmann Condensation (with R-OH) | Aryl-ether/phenol derivative | Intramolecular cyclization (e.g., O-acylation followed by cyclization) | Benzofuran, Chromenone |

| C-S Coupling (with R-SH) | Aryl-thioether derivative | Intramolecular cyclization | Benzothiophene |

Incorporation into Polymeric Structures

The molecular architecture of this compound offers a versatile platform for incorporation into polymeric structures, primarily through derivatization strategies that leverage the reactivity of the iodophenyl group. While the direct polymerization of this compound is not extensively documented, its functional groups, particularly the aryl iodide, provide a reactive handle for well-established cross-coupling reactions. These reactions can be employed to introduce polymerizable moieties or to directly engage the molecule in polycondensation schemes, thereby integrating its structural features into a larger polymer backbone.

The most prominent strategies for the derivatization of this compound for polymerization purposes involve palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. researchgate.netwikipedia.orgwikipedia.org These methods are renowned for their efficiency in forming carbon-carbon bonds under relatively mild conditions and their tolerance of a wide range of functional groups, including the ester and ketone functionalities present in the target molecule. scienceinfo.com

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes. wikipedia.org In a hypothetical application to this compound, it could be reacted with ethylene (B1197577) to introduce a vinyl group on the phenyl ring, transforming the molecule into a styrenic-type monomer. researchgate.net This new monomer, Ethyl 6-(3-vinylphenyl)-6-oxohexanoate, could then undergo polymerization through conventional methods like free-radical polymerization to yield a polystyrene derivative. This approach allows for the synthesis of polymers with pendant groups containing the keto-ester functionality, which can be valuable for further post-polymerization modifications.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound. wikipedia.org This reaction is particularly useful for creating biphenyl (B1667301) linkages or introducing other aryl groups. For polymerization, a bifunctional derivative of this compound could be envisioned. Alternatively, the iodophenyl group could be coupled with a molecule containing a polymerizable functionality and a boronic acid or ester group. A more direct approach to polymer synthesis is the Suzuki polycondensation, where a dihaloaryl compound is reacted with a diboronic acid or ester. While this compound is a monofunctional halide, its derivatization into a dihalide or a boronic acid derivative would enable its participation in such polycondensation reactions, leading to the formation of conjugated polymers. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of poly(phenyleneethynylene)s (PPEs), a class of conjugated polymers with interesting electronic and optical properties. libretexts.org this compound could be derivatized by coupling it with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield an ethynyl-substituted monomer. This monomer could then be polymerized through various methods. A more direct route to a polymer involves the Sonogashira polycondensation of the iodo-functionalized molecule with a di-alkyne, which would incorporate the this compound moiety directly into the polymer backbone. researchgate.netresearchgate.net

The following table outlines a hypothetical reaction scheme for the derivatization of this compound into a styrenic monomer via the Heck reaction and its subsequent polymerization.

Table 1: Hypothetical Derivatization and Polymerization Scheme

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Heck Coupling | This compound, Ethylene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl 6-(3-vinylphenyl)-6-oxohexanoate |

This table illustrates a plausible pathway for the incorporation of the structural features of this compound into a polymeric material. The resulting polymer would possess unique properties conferred by the pendant keto-ester group, opening avenues for applications in areas such as specialty coatings, adhesives, and functional materials. scienceinfo.com

Spectroscopic Characterization Methodologies and Advanced Analytical Techniques for Ethyl 6 3 Iodophenyl 6 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within Ethyl 6-(3-iodophenyl)-6-oxohexanoate.

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative groups such as the carbonyl and iodo substituents causing deshielding effects.

The ethyl ester group would be characterized by a triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (OCH₂), arising from spin-spin coupling with each other. The aliphatic chain protons would appear as a series of multiplets in the upfield region. The protons on the aromatic ring would be found in the downfield region, with their splitting patterns and chemical shifts dictated by their positions relative to the iodo and acyl substituents. The protons ortho to the iodine atom are expected to be the most deshielded among the aromatic protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 7.5 - 8.2 | m | - |

| -OCH₂CH₃ | 4.1 - 4.2 | q | 7.1 |

| -C(O)CH₂- | 2.9 - 3.0 | t | 7.2 |

| -CH₂C(O)O- | 2.3 - 2.4 | t | 7.3 |

| -CH₂CH₂C(O)- | 1.6 - 1.8 | m | - |

| -CH₂CH₂C(O)O- | 1.6 - 1.8 | m | - |

| -OCH₂CH₃ | 1.2 - 1.3 | t | 7.1 |

Note: Predicted data is based on analogous structures and typical chemical shift ranges.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbons of the ketone and ester functional groups are expected to appear significantly downfield (in the 170-200 ppm range). The carbons of the aromatic ring will resonate in the 120-140 ppm region, with the carbon atom bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect. The aliphatic carbons of the hexanoate (B1226103) chain and the ethyl group will appear in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, as well as quaternary carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT Information |

| C=O (Ketone) | 198 - 202 | C |

| C=O (Ester) | 172 - 175 | C |

| Ar-CI | 94 - 98 | C |

| Ar-C | 128 - 145 | CH |

| Ar-C | 128 - 145 | C |

| -OCH₂CH₃ | 60 - 62 | CH₂ |

| -C(O)CH₂- | 38 - 42 | CH₂ |

| -CH₂C(O)O- | 33 - 36 | CH₂ |

| -CH₂CH₂C(O)- | 24 - 28 | CH₂ |

| -CH₂CH₂C(O)O- | 23 - 27 | CH₂ |

| -OCH₂CH₃ | 13 - 15 | CH₃ |

Note: Predicted data is based on analogous structures and typical chemical shift ranges.

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons by showing cross-peaks between protons that are spin-spin coupled. This would be crucial for assigning the protons within the aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying the connectivity between the carbonyl groups and the adjacent aliphatic and aromatic moieties, as well as confirming the position of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups of the ketone and ester functionalities.

Ketone C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹. The conjugation of the ketone with the aromatic ring typically lowers the stretching frequency compared to a simple aliphatic ketone.

Ester C=O Stretch: Another strong, sharp absorption is expected at a higher frequency than the ketone, typically in the range of 1730-1750 cm⁻¹.

Ester C-O Stretches: Two characteristic C-O stretching vibrations are also expected for the ester group. A C-O stretch for the acyl-oxygen bond (C(O)-O) will appear in the 1250-1300 cm⁻¹ region, and another for the alkyl-oxygen bond (O-CH₂) will be observed in the 1050-1150 cm⁻¹ range.

The presence of the substituted benzene (B151609) ring will also give rise to several characteristic absorption bands.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ region).

Aromatic C=C Stretches: Medium to weak absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations can provide information about the substitution pattern of the aromatic ring and are expected in the 690-900 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to produce a weak to medium absorption band in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C14H17IO3, the expected monoisotopic mass can be calculated with high accuracy. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C14H17IO3 |

| Monoisotopic Mass | 360.0222 u |

| Average Mass | 360.1912 u |

Note: This data is theoretical and serves as a reference for experimental determination.

In mass spectrometry, molecules are ionized and subsequently fragmented in a reproducible manner. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted upon electron impact (EI) or other ionization methods.

Common fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. This could result in the formation of an acylium ion containing the iodophenyl group or the loss of the iodophenyl acyl group.

McLafferty rearrangement: If the alkyl chain is sufficiently long, a hydrogen atom can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Cleavage of the ester group: Fragmentation of the ethyl ester moiety could occur, leading to the loss of an ethoxy radical (•OCH2CH3) or ethylene (B1197577) (C2H4) through a rearrangement process.

Loss of iodine: The carbon-iodine bond can also cleave, resulting in a fragment ion corresponding to the loss of an iodine atom.

The identification of these characteristic fragments in the mass spectrum would serve as strong evidence for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the 3-iodobenzoyl group, which constitutes an aromatic ketone system. This system gives rise to two characteristic electronic transitions:

n → π* transition: This transition involves the excitation of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity, ε) and appear at longer wavelengths. For aromatic ketones, this absorption is often observed as a shoulder or a distinct band in the near-UV region.

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally strong (high molar absorptivity, ε) and occur at shorter wavelengths. The conjugation of the carbonyl group with the phenyl ring significantly influences the energy of this transition.

The presence of the iodine substituent on the phenyl ring can also influence the UV-Vis spectrum through electronic and steric effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted benzophenone.

Table 2: Expected UV-Vis Absorption Maxima for Aromatic Ketones

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | 280-350 | Low (< 100) |

| π → π | 230-280 | High (> 10,000) |

Note: The exact λmax and ε values for this compound would need to be determined experimentally.

Advanced Spectroscopic Techniques for Comprehensive Characterization

While MS and UV-Vis spectroscopy provide foundational data, other advanced techniques can offer a more complete picture of the molecular structure and vibrational properties.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly useful for observing non-polar or symmetric bonds that are weak or inactive in IR spectra. For this compound, Raman spectroscopy would be expected to show characteristic signals for:

Carbonyl (C=O) stretch: The carbonyl group in ketones typically exhibits a strong Raman band. In substituted benzophenones, this stretching vibration is observed in the range of 1640-1670 cm⁻¹. aip.org The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic ring vibrations: The phenyl ring will have several characteristic Raman bands, including C-C stretching and C-H bending modes.

C-I stretch: The carbon-iodine bond will have a characteristic stretching vibration at low wavenumbers.

Alkyl chain vibrations: The C-C and C-H vibrations of the hexanoate chain will also be present in the Raman spectrum.

Lack of Available Data for this compound

A comprehensive search of scientific databases and scholarly articles has revealed no publicly available X-ray crystallography data for the compound This compound . Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters and molecular geometry as determined by this method, cannot be provided at this time.

While information on related compounds or derivatives may exist, a strict focus on "this compound" as per the user's request prevents the inclusion of such data. The generation of a data table or a detailed discussion on research findings is therefore not possible without the foundational experimental results from an X-ray diffraction study of a single crystal of the specified compound.

Further research, including the synthesis of "this compound" and subsequent single-crystal X-ray diffraction analysis, would be required to generate the data necessary to fulfill the requested article section.

Computational Chemistry and Theoretical Investigations of Ethyl 6 3 Iodophenyl 6 Oxohexanoate

Quantum Chemical Calculations for Molecular Properties

Advanced quantum chemical calculations have been instrumental in elucidating the intrinsic properties of Ethyl 6-(3-iodophenyl)-6-oxohexanoate at the molecular level. These theoretical approaches offer a powerful lens through which to examine the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure